molecular formula C12H14N2O B1482416 (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol CAS No. 2092568-62-0

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

Cat. No. B1482416
CAS RN: 2092568-62-0
M. Wt: 202.25 g/mol
InChI Key: VCLDNHOCUVLYNW-UHFFFAOYSA-N
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Description

“(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol” is a compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, a series of pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .

Future Directions

Pyrazoles, including “(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol”, continue to be a focus of research due to their wide range of applications and potential for new discoveries . The development of new synthetic techniques and the exploration of their biological activity are areas of ongoing research .

Mechanism of Action

Pyrazoles

are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are common in a wide variety of applications. They are known to exhibit a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Phenyl compounds

are any compound that contains a phenyl group, which is a six-membered aromatic ring, minus a hydrogen, thus represented as C6H5. Phenyl groups tend to resist addition reactions and prefer to undergo substitution reactions. They are commonly found in various natural and synthetic compounds, including pharmaceuticals .

Biochemical Analysis

Biochemical Properties

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of the enzyme’s activity . These interactions can significantly influence the biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in stress responses and metabolic regulation . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites . These binding interactions can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can have toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, the compound can affect the oxidation of methanol and other substrates, leading to changes in the levels of metabolites and overall metabolic balance. These interactions are crucial for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s hydrophobic and hydrophilic properties play a role in its transport across cell membranes and its distribution within the cell. Understanding these processes is essential for elucidating the compound’s overall biological activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization signals ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and metabolic regulation.

properties

IUPAC Name

(1-ethyl-3-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-14-8-11(9-15)12(13-14)10-6-4-3-5-7-10/h3-8,15H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLDNHOCUVLYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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